2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride
Description
2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a benzothiazole core substituted with a fluoro group and an ethylpiperazine moiety
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S.ClH/c1-2-16-6-8-17(9-7-16)13-15-12-10(14)4-3-5-11(12)18-13;/h3-5H,2,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADIRLDSITOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=CC=C3S2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
Attachment of the Ethylpiperazine Moiety: The ethylpiperazine moiety is attached through nucleophilic substitution, where 4-ethylpiperazine reacts with the fluoro-substituted benzothiazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluoro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole, including 2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride, exhibit promising antimicrobial properties.
Key Findings:
- Synthesis and Evaluation : Various studies have synthesized fluorinated benzothiazole derivatives and evaluated their activity against a range of microbial strains. These compounds have shown effectiveness in inhibiting the growth of bacteria and fungi, indicating their potential as novel antimicrobial agents .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of microbial cell membranes or interference with essential metabolic processes .
Anticancer Research
The compound has also been explored for its potential as an anticancer agent.
Key Findings:
- Inhibition of Cancer Cell Proliferation : Studies have reported that derivatives containing the benzothiazole moiety can inhibit the proliferation of various carcinoma cell lines. For instance, compounds designed with similar scaffolds have demonstrated significant antiproliferative activity against cancer cells .
- Targeting Specific Pathways : Research indicates that these compounds may act on specific signaling pathways involved in cancer progression, such as the fibroblast growth factor receptor (FGFR) pathway, which is crucial for tumor growth and metastasis .
Neurological Applications
The compound's structure suggests potential applications in neurological disorders.
Key Findings:
- Receptor Interaction : Pharmacological evaluations indicate that derivatives may act as mixed receptor ligands, showing high affinities for central nervous system receptors. This positions them as candidates for developing atypical antipsychotics or treatments for neurodegenerative diseases .
- Neuroprotective Effects : Some studies have suggested that modifications to the benzothiazole structure could enhance neuroprotective properties, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Sathe et al. (2011) synthesized a series of fluorinated benzothiazoles and tested their antimicrobial efficacy against multiple strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Cell Lines
Prasad et al. (2009) evaluated a series of benzothiazole derivatives for their antiproliferative effects on human carcinoma cell lines, demonstrating that specific substitutions enhance biological activity.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride
- 2-(4-ethylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole hydrochloride
- 2-(4-ethylpiperazin-1-yl)-4-chloro-1,3-benzothiazole hydrochloride
Uniqueness
2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the fluoro group and the ethylpiperazine moiety can influence its interaction with biological targets and its overall pharmacokinetic properties.
Biological Activity
2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a piperazine moiety, which is known for enhancing bioactivity through various interactions with biological targets. The presence of a fluorine atom may also contribute to its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, similar derivatives have shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole | MCF-7 (breast cancer) | 15.63 | Induction of apoptosis |
| 1-(4-fluorobenzylidene)-[5-fluoro-6-(4-methylpiperazin-1-yl)-benzothiazol-2-yl]-amine | U-937 (leukemia) | <10 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through pathways involving p53 activation and caspase cleavage, similar to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties . Benzothiazole derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Molecular Interactions
The biological activity of this compound is believed to stem from its ability to bind to specific biological targets:
- Protein-Ligand Interactions : Molecular docking studies suggest that the compound can effectively interact with targets involved in cancer progression and bacterial resistance.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases, which are implicated in tumor growth and metastasis .
Case Studies and Research Findings
Several research studies have explored the efficacy of benzothiazole derivatives in clinical settings:
- Cytotoxicity Studies : A study found that compounds similar to 2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxicity compared to standard treatments .
- Antiviral Properties : Research has indicated that related compounds could inhibit viral replication in vitro, suggesting potential applications in antiviral therapy .
Q & A
Q. What experimental challenges arise in achieving regioselective substitution during synthesis?
- Methodology : Competing reactivity at the 2- and 5-positions of the benzothiazole ring requires careful optimization. Steric and electronic factors influence substitution: the 4-fluoro group directs electrophiles to the 2-position. Computational modeling (DFT calculations) predicts electron density distribution, guiding reagent selection (e.g., bulky bases to suppress side reactions) .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants) be resolved?
- Methodology : Contradictions may arise from dynamic effects (e.g., rotational barriers in the piperazine ring). Variable-temperature NMR (VT-NMR) between 25–60°C elucidates conformational exchange. 2D NMR (COSY, NOESY) maps through-space interactions, while X-ray crystallography provides static structural validation .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodology : Design of Experiments (DOE) identifies critical factors (e.g., reaction time, equivalents of 4-ethylpiperazine). For example, a Box-Behnken design optimizes the substitution step by balancing temperature (80–120°C) and catalyst loading (0.5–2 mol% Pd(OAc)). Parallel synthesis techniques minimize intermediate isolation steps .
Q. How do environmental conditions (pH, temperature) influence its stability in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
